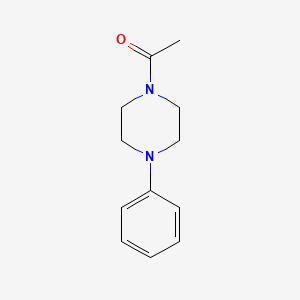

1-(4-Phenylpiperazin-1-yl)ethanone

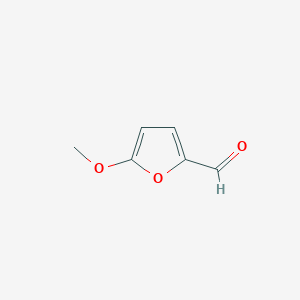

Übersicht

Beschreibung

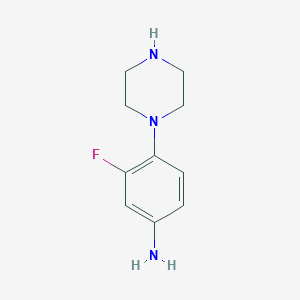

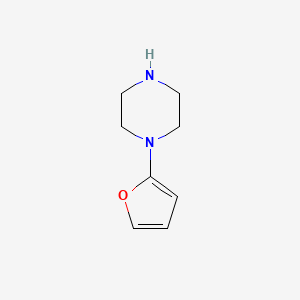

1-(4-Phenylpiperazin-1-yl)ethanone, also known as 1-acetyl-4-phenylpiperazine, is a chemical compound with the molecular formula C12H16N2O . It has a molecular weight of 204.27 . This compound belongs to the class of organic compounds known as piperazines .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 . This indicates the presence of a piperazine ring and a phenyl group in the structure. The stacking of the crystal is provided by O–H⋯O, N–H⋯O and C–H⋯O hydrogen bonds, also supported by C–H⋯π interactions between the organic cations . Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a density of 1.1±0.1 g/cm3 . The boiling point is 382.4±27.0 °C at 760 mmHg . The melting point is reported to be 107-110 °C .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis

1-(4-Phenylpiperazin-1-yl)ethanone has been explored in the electrochemical synthesis of new substituted phenylpiperazines. This process uses electrochemical oxidation in aqueous solutions, showing a method for synthesizing phenylpiperazine derivatives in an environmentally friendly way with high atom economy and safe waste disposal (Nematollahi & Amani, 2011).

CCR1 Antagonists

Research on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones has identified them as novel CCR1 antagonists, useful in addressing diseases like rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease. These compounds have been found to possess promising pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).

In Silico Studies for CCR1 Antagonism

In silico studies involving homology modeling, docking, and 3D-QSAR approaches have been performed on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting CCR1. This research aids in understanding the inhibitory mechanism of these derivatives and designing more effective ligands (Balasubramanian et al., 2014).

Tyrosinase Inhibitors

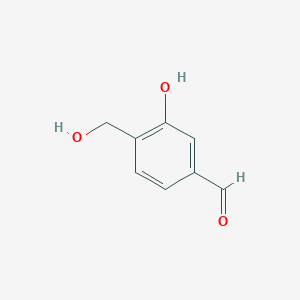

A derivative containing the 4-(4-hydroxyphenyl)piperazin-1-yl moiety has been identified as a potent inhibitor of mushroom tyrosinase, which is important in melanogenesis and enzymatic browning. This discovery is significant for cosmetics and pharmaceutical industries (De Luca et al., 2020).

Anticonvulsant Activity

Some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity in animal models of epilepsy. These findings are valuable for developing new antiepileptic drugs (Kamiński et al., 2015).

Biochemical Properties and Vibrational Assignments

The biochemical properties of a synthesized 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone, related to arylpiperazine-based drugs, have been computationally assessed. This study is pivotal for understanding the docking mechanism of the molecule as an agonist in the human GABA A receptor (Onawole et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 1-(4-Phenylpiperazin-1-yl)ethanone is the Sigma-1 receptor (S1R) . This receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. In the brain, it is involved in drug addiction and many central nervous system disorders, including depression and schizophrenia .

Mode of Action

This compound interacts with its target, the S1R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the S1R, activating the receptor to produce a therapeutic response .

Biochemical Pathways

neuronal signal transmission . Activation of S1R has been found to influence neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic systems, which are critical for mood regulation, reward processing, and more .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be linked to its role as an S1R agonist. By activating the S1R, it could influence various cellular processes, potentially providing therapeutic benefits in conditions associated with these receptors .

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-11(15)13-7-9-14(10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBOBXSXWBMZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276842 | |

| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21557-13-1 | |

| Record name | 1-(4-phenylpiperazin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[g]quinolin-4-amine](/img/structure/B3049606.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl methacrylate](/img/structure/B3049613.png)